molecular formula C14H20N2O2 B1305179 Ethyl 3-amino-4-(1-piperidinyl)benzoate CAS No. 71254-74-5

Ethyl 3-amino-4-(1-piperidinyl)benzoate

Cat. No.: B1305179
CAS No.: 71254-74-5
M. Wt: 248.32 g/mol
InChI Key: NZNCMBCPAWKKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-(1-piperidinyl)benzoate is an organic compound with the molecular formula C14H20N2O2. It is characterized by the presence of an ethyl ester group, an amino group, and a piperidine ring attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(1-piperidinyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(1-piperidinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 3-amino-4-(1-piperidinyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(1-piperidinyl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-amino-4-(1-piperidinyl)benzoate can be compared with other similar compounds such as:

    Ethyl 3-amino-4-(1-morpholinyl)benzoate: Similar structure but with a morpholine ring instead of piperidine.

    Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate: Contains a pyrrolidine ring instead of piperidine.

These compounds share similar chemical properties but differ in their biological activity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl 3-amino-4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-13(12(15)10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNCMBCPAWKKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384780
Record name ethyl 3-amino-4-piperidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71254-74-5
Record name ethyl 3-amino-4-piperidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-nitro-4-piperidin-1-ylbenzoate (2.83 g, 10.2 mmol) prepared in the Step 3-1-1 was dissolved in methanol (50 ml), and palladium 5% on carbon (500 mg) was added to the solution. The mixture was stirred under a hydrogen flow at a room temperature overnight. The mixture was filtered, and the filtrate was concentrated to give the title compound (2.23 g, 90%) as a blackish-red solid.
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
90%

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